SAR-20347

Übersicht

Beschreibung

SAR-20347 ist ein niedermolekularer Inhibitor, der speziell auf Januskinase 1 (JAK1) und Tyrosinkinase 2 (TYK2) abzielt. Diese Kinasen gehören zur Familie der Januskinase (JAK), die eine entscheidende Rolle in den Signalwegen verschiedener Zytokine spielt. This compound hat sich bei der Behandlung von Autoimmunerkrankungen wie Psoriasis als vielversprechend erwiesen, indem es die Signalwege hemmt, die durch Interleukin-12 (IL-12), Interleukin-23 (IL-23) und Interferon-alpha (IFN-α) vermittelt werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Oxazolring ist. Zu den wichtigsten Schritten gehören:

Bildung des Oxazolrings: Dies wird in der Regel durch eine Cyclisierungsreaktion unter Einbeziehung eines Amids und eines Aldehyds erreicht.

Einführung von Substituenten: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen in den Oxazolring eingeführt.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Oxazolderivats mit einem Phenylamin-Derivat zur Bildung von this compound.

Die Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu könnte die Verwendung von Durchflussreaktoren gehören, um die Reaktionsgeschwindigkeit und Skalierbarkeit zu verbessern. Darüber hinaus würden Reinigungsschritte wie Umkristallisation und Chromatographie angewendet, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Nukleophile Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten in den Oxazolring einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft die Verwendung von Basen wie Natriumhydroxid und Lösungsmitteln wie DMSO.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um den JAK-STAT-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Hemmung von JAK1 und TYK2 auf die Immunzellfunktion und die Zytokin-Signalgebung zu untersuchen.

Medizin: this compound hat sich in präklinischen Modellen für die Behandlung von Autoimmunerkrankungen wie Psoriasis und rheumatoider Arthritis als vielversprechend erwiesen, indem es die proinflammatorische Zytokin-Signalgebung hemmt.

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Therapeutika verwendet, die auf den JAK-STAT-Signalweg abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv JAK1 und TYK2 hemmt, die Schlüsselkomponenten des JAK-STAT-Signalwegs sind. Dieser Weg wird durch Zytokine wie IL-12, IL-23 und IFN-α aktiviert, was zur Phosphorylierung und Aktivierung von STAT-Proteinen führt. Durch die Hemmung von JAK1 und TYK2 verhindert this compound die Phosphorylierung von STAT-Proteinen, wodurch die nachgeschalteten Signalereignisse blockiert werden, die zu Entzündungen und Aktivierung von Immunzellen führen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SAR-20347 involves multiple steps, starting with the preparation of the core structure, which is an oxazole ring. The key steps include:

Formation of the oxazole ring: This is typically achieved through a cyclization reaction involving an amide and an aldehyde.

Introduction of substituents: Various substituents are introduced to the oxazole ring through nucleophilic substitution reactions.

Final coupling: The final step involves coupling the oxazole derivative with a phenylamine derivative to form this compound.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

SAR-20347 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents to the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide and solvents like DMSO.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Wissenschaftliche Forschungsanwendungen

SAR-20347 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes.

Biology: In biological research, this compound is used to investigate the effects of JAK1 and TYK2 inhibition on immune cell function and cytokine signaling.

Medicine: this compound has shown potential in preclinical models for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis by inhibiting pro-inflammatory cytokine signaling.

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting the JAK-STAT pathway .

Wirkmechanismus

SAR-20347 exerts its effects by selectively inhibiting JAK1 and TYK2, which are key components of the JAK-STAT signaling pathway. This pathway is activated by cytokines such as IL-12, IL-23, and IFN-α, leading to the phosphorylation and activation of STAT proteins. By inhibiting JAK1 and TYK2, this compound prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling events that lead to inflammation and immune cell activation .

Vergleich Mit ähnlichen Verbindungen

SAR-20347 ist einzigartig in seiner Selektivität für JAK1 und TYK2 gegenüber anderen Mitgliedern der JAK-Familie wie JAK2 und JAK3. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die mit der Hemmung anderer JAK-Kinasen verbunden sind. Ähnliche Verbindungen sind:

Tofacitinib: Ein JAK1- und JAK3-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Baricitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Ruxolitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von Myelofibrose eingesetzt wird.

Im Vergleich zu diesen Verbindungen bietet this compound einen gezielteren Ansatz, indem es selektiv JAK1 und TYK2 hemmt, was zu weniger Nebenwirkungen und einer verbesserten Wirksamkeit bei bestimmten Autoimmunerkrankungen führen kann .

Eigenschaften

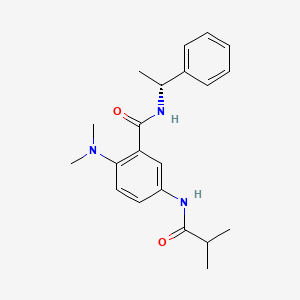

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDPDFHTQKEORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

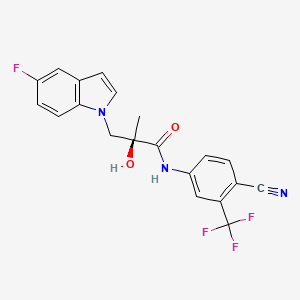

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)

![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)